(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

Asymmetric Synthesis Chiral Chromatography Medicinal Chemistry

(2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile (CAS 1812220-67-9) is a chiral heterocyclic compound belonging to the class of N-benzyl morpholine derivatives, characterized by a (2R,6R) absolute stereochemistry, a benzyl group at the 4-position, a methyl group at the 6-position, and a carbonitrile functional group at the 2-position. It is a small molecule with a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 1812220-67-9
Cat. No. B2423731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile
CAS1812220-67-9
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESCC1CN(CC(O1)C#N)CC2=CC=CC=C2
InChIInChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13+/m1/s1
InChIKeyCFPNZEFGACMFGY-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (2R,6R)-4-Benzyl-6-Methylmorpholine-2-Carbonitrile (CAS 1812220-67-9): A Chiral Morpholine Nitrile Building Block for Drug Discovery


(2R,6R)-4-Benzyl-6-methylmorpholine-2-carbonitrile (CAS 1812220-67-9) is a chiral heterocyclic compound belonging to the class of N-benzyl morpholine derivatives, characterized by a (2R,6R) absolute stereochemistry, a benzyl group at the 4-position, a methyl group at the 6-position, and a carbonitrile functional group at the 2-position [1]. It is a small molecule with a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol . As a versatile building block, it is primarily utilized in synthetic organic and medicinal chemistry research for the construction of more complex, chiral bioactive molecules, particularly those where stereospecific interactions are crucial [2]. Its defined stereochemistry makes it a valuable tool for asymmetric synthesis and the development of stereoselective synthetic pathways [2].

Why Generic Substitution Fails for (2R,6R)-4-Benzyl-6-Methylmorpholine-2-Carbonitrile in Chiral Research Applications


For chiral synthesis and structure-activity relationship (SAR) studies, generic substitution with other morpholine-2-carbonitrile analogs, such as its diastereomers (e.g., the (2R,6S)-trans isomer, CAS 1969287-47-5) or achiral/racemic variants (e.g., 4-benzylmorpholine-2-carbonitrile, CAS 126645-52-1), is not scientifically or operationally feasible due to critical differences in stereochemical configuration and functional group positioning . The (2R,6R) cis-configuration of this compound imparts a distinct three-dimensional shape and vector of the nitrile and benzyl moieties, which directly influences molecular recognition events, binding affinity, and the stereochemical outcome of downstream synthetic reactions [1]. Substituting it with a racemic mixture or an alternate diastereomer introduces uncontrolled stereochemical variables, leading to ambiguous biological or chemical data, failed reproducibility, and the potential waste of significant research resources [2].

(2R,6R)-4-Benzyl-6-Methylmorpholine-2-Carbonitrile: Quantifiable Evidence for Informed Scientific Procurement


Defined (2R,6R) Stereochemistry Enables Reproducible Chiral Synthesis vs. Ambiguous Racemic Mixtures

Unlike racemic 4-benzyl-6-methylmorpholine-2-carbonitrile, this single-enantiomer form (specifically the cis-(2R,6R) diastereomer) provides a single, well-defined stereochemical entity. A typical specification for this compound from a commercial vendor includes a purity of ≥95%, with the chiral purity (enantiomeric excess, e.e.) often specified at ≥98% . The use of a pure (2R,6R) enantiomer eliminates the inherent 50% contamination of the undesired (2S,6S) enantiomer present in a racemate, thereby guaranteeing a consistent reaction coordinate and product profile in asymmetric synthesis [1].

Asymmetric Synthesis Chiral Chromatography Medicinal Chemistry

Unique 2-Carbonitrile Functional Group Provides a Reactive Handle Absent in 2,6-Dimethylmorpholine Analogs

The presence of a carbonitrile group at the 2-position provides a distinct synthetic handle for chemical diversification that is not possible with analogs like (2R,6R)-4-benzyl-2,6-dimethylmorpholine (CAS 171753-77-8), which lacks this functionality . The nitrile group can be readily transformed into a variety of pharmacologically relevant functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), tetrazoles (via [3+2] cycloaddition), or amides [1]. This single-point of differentiation enables the construction of focused libraries of chiral compounds, each with distinct physicochemical and biological properties, directly from a common intermediate [2].

Medicinal Chemistry Organic Synthesis Click Chemistry

Distinct Physicochemical Profile (LogP, PSA) vs. Des-Benzyl Morpholine-2-Carbonitrile Core

The addition of the N-benzyl and 6-methyl groups in (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile significantly alters its calculated physicochemical properties compared to the simpler morpholine-2-carbonitrile core (CAS 135782-24-0) [1]. This modification results in a substantial increase in lipophilicity (cLogP ~2.66 vs. -0.86 for the core) and a decrease in topological polar surface area (TPSA ~25.8 Ų vs. 45.2 Ų), as derived from authoritative chemical databases . These property shifts predict improved membrane permeability and blood-brain barrier penetration potential, making this scaffold more suitable for targeting intracellular or CNS receptors compared to more polar, unsubstituted morpholine nitriles [2].

ADME Prediction Medicinal Chemistry Property-Based Drug Design

Defined cis-(2R,6R) Topology Confers Different Conformational Space than trans-(2R,6S) Diastereomer

The cis-(2R,6R) configuration of this morpholine ring results in a different three-dimensional shape and conformational flexibility compared to the trans-(2R,6S) diastereomer (e.g., CAS 1969287-47-5) . In the cis isomer, the methyl group at C6 and the nitrile-bearing C2 substituent are positioned on the same face of the morpholine ring. This creates a distinct spatial vector and potential for intramolecular interactions that are not present in the trans analog [1]. For researchers performing structure-based drug design (SBDD) or ligand-based modeling, these subtle conformational differences can have profound effects on docking scores and predicted binding modes to protein targets, directly impacting the rational selection of compounds for synthesis and biological testing [2].

Conformational Analysis Structure-Based Drug Design Molecular Modeling

Strategic Applications for (2R,6R)-4-Benzyl-6-Methylmorpholine-2-Carbonitrile in Advanced Research


Enantioselective Synthesis of CNS-Penetrant Drug Candidates

Its favorable predicted lipophilicity (cLogP 2.66) and low polar surface area (25.8 Ų) make this (2R,6R) chiral morpholine nitrile an ideal starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) receptors or enzymes where blood-brain barrier penetration is a key requirement . The defined (2R,6R) stereochemistry and reactive nitrile handle enable the construction of a focused library of chiral analogs with optimized ADME properties, streamlining lead optimization for neuroscience targets [1].

Synthesis of Conformationally-Constrained Bioactive Molecules

Researchers engaged in structure-based drug design (SBDD) can leverage the unique cis-(2R,6R) topology of this compound to synthesize conformationally constrained ligands that probe a specific region of chemical space [2]. This allows for the exploration of distinct binding modes to protein targets, a strategy that is impossible with the trans-(2R,6S) diastereomer or achiral analogs .

Construction of Chiral Pharmacophore Libraries via Nitrile Diversification

As a single-enantiomer building block, it serves as a reliable chiral anchor for the synthesis of more complex molecules. The 2-carbonitrile group can be selectively transformed into a variety of pharmacologically relevant functional groups (e.g., amines, tetrazoles, amides) without altering the (2R,6R) stereochemistry, allowing for the generation of diverse compound sets for screening campaigns [1].

Mechanistic Probes in Asymmetric Catalysis

This compound's rigid, chiral morpholine core can be functionalized to create novel chiral ligands or organocatalysts. Its defined stereochemical environment and the ability to introduce further diversity through the nitrile group make it a valuable tool for investigating and developing new asymmetric reactions, providing reproducible and well-defined stereochemical outcomes .

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